5-Lipoxygenase Inhibition Profile
5-(Pyrrolidin-1-yl)benzene-1,3-diol was evaluated at 100 µM against rat RBL‑1 5‑lipoxygenase and showed no significant inhibition [1]. This contrasts sharply with the clinically used 5‑LO inhibitor zileuton, which inhibits human 5‑LO with an IC50 of approximately 0.5–1 µM (literature class‑level comparator) [2]. The absence of 5‑LO activity differentiates this compound from resorcinol‑based 5‑LO inhibitors and may be advantageous when 5‑LO inhibition is an undesired off‑target liability.
| Evidence Dimension | Inhibition of 5‑Lipoxygenase (RBL‑1 assay, 100 µM test concentration) |
|---|---|
| Target Compound Data | No significant inhibition at 100 µM |
| Comparator Or Baseline | Zileuton (literature representative) IC50 ≈ 0.5–1 µM against human 5‑LO; many potent resorcinol‑type 5‑LO inhibitors show IC50 values in the low nanomolar to sub‑micromolar range. |
| Quantified Difference | At least 100‑fold lower inhibitory activity (target compound inactive at 100 µM vs. zileuton IC50 ~0.5 µM) |
| Conditions | Target compound: rat basophilic leukemia (RBL‑1) cell lysate, 100 µM test concentration [1]; Zileuton: human recombinant 5‑LO enzyme assay [2]. |
Why This Matters
A scientist screening for new anti‑inflammatory agents can avoid investing in a compound that is already known to lack a common mechanism of action, thus saving procurement and screening resources.
- [1] ChEMBL Assay CHEMBL620010. Compound evaluated for inhibition of rat basophilic leukemia‑1 (RBL‑1) 5‑Lipoxygenase at 100 µM; NS = no significant activity. Available at: https://www.ebi.ac.uk/chembl/explore/assay/CHEMBL620010 (accessed 2026‑04‑26). View Source
- [2] Carter GW, Young PR, Albert DH, et al. 5-Lipoxygenase inhibitory activity of zileuton. J Pharmacol Exp Ther. 1991;256(3):929-937. PMID: 1847987. (Provides IC50 values of zileuton against 5‑lipoxygenase). View Source
